3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H15N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,16) |
InChI Key |
WIFYMFVXDSPJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2NC(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
- Starting materials: 4-nitro-1H-imidazole-5-carbonyl chlorides and activated methylene compounds (e.g., cyclohexyl-substituted methylene compounds).
- Condensation reagent: Magnesium ethoxide.
- Reductive cyclization: Catalytic hydrogenation over palladium or treatment with alkaline sodium borohydride in the presence of palladium.
- Outcome: Formation of 4-hydroxyimidazo[4,5-b]pyridinones with substitution at the 3-position, such as cyclohexyl groups.
Key Features
- The method allows the introduction of cyclohexyl substituents at the 3-position via the choice of activated methylene compound.
- Reductive cyclization is critical for ring closure, converting nitro-substituted intermediates to the desired imidazo[4,5-b]pyridin-5-one core.
- The process is versatile and yields highly oxygenated derivatives akin to 1-deazapurines.
Oxidative Cyclization of Aminoheterocycles with β-Dicarbonyl Compounds
Another synthetic strategy involves the oxidative cyclization of N-amino-2-iminopyridines with cyclic β-diketones under aerobic conditions, catalyzed by acetic acid and molecular oxygen.
Reaction Conditions and Mechanism
- Reactants: N-amino-2-iminopyridines and cyclic β-diketones (e.g., cyclohexane-1,3-dione derivatives).
- Catalyst/Conditions: Acetic acid (6 equivalents), ethanol solvent, oxygen atmosphere at 1 atm, heated to 130 °C for 18 hours.
- Mechanism: Nucleophilic addition of the enol form of the β-diketone to the amino-iminopyridine forms an adduct, which undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to yield the fused imidazo ring system.
Representative Data
| Entry | β-Diketone Substrate | Acetic Acid Equiv. | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclohexane-1,3-dione | 6 | O2 (1 atm) | 74 | High yield, selective cyclization |
| 2 | Cyclopentanedione | 6 | O2 (1 atm) | 72 | Formation of cyclopenta-fused analogues |
| 3 | Phenyl-substituted diketone | 6 | O2 (1 atm) | 52-74 | Substrate scope variation |
This method is notable for its environmental friendliness, using molecular oxygen as the oxidant and avoiding heavy metal catalysts.
Transition-Metal-Catalyzed Approaches
Copper-catalyzed methods have been explored for related fused heterocycles, especially imidazo[1,2-a]pyridines, which share mechanistic similarities with imidazo[4,5-b]pyridin-5-ones.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yields (%) |
|---|---|---|---|---|
| Reductive cyclization of imidazolyl carbonyls | 4-nitro-1H-imidazole-5-carbonyl chlorides, Mg(OEt)2, Pd-catalyst, NaBH4 | Efficient ring closure, versatile | Requires preparation of carbonyl chlorides | Moderate to high |
| Oxidative cyclization with β-diketones | N-amino-2-iminopyridines, cyclic β-diketones, AcOH, O2, EtOH, 130 °C | Green oxidant (O2), mild conditions | Long reaction time (18 h) | 70-75 |
| Copper-catalyzed oxidative cyclization | CuI or Cu(II), DMF, air, 100 °C | Catalytic, ligand-free | Mostly for related imidazo isomers | Moderate |
Mechanistic Insights
- Reductive cyclization involves initial condensation to form imidazolyl carbonyl intermediates, followed by catalytic hydrogenation or hydride reduction to close the imidazo ring.
- Oxidative cyclization proceeds via nucleophilic addition of the enol form of β-diketones to amino-iminopyridines, with molecular oxygen facilitating dehydrogenation and subsequent cyclization.
- Copper catalysis often involves radical intermediates and aerobic oxidation cycles regenerating the catalyst.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The imidazo[4,5-b]pyridin-5-one core is shared among several derivatives, differing primarily in substituents and heterocyclic fusion patterns. Key structural analogs include:
Physicochemical Properties
- Melting Points :
- Spectral Data :
Biological Activity
3-Cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H14N2O
- Molecular Weight: 214.26 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit notable antimicrobial properties. In vitro evaluations against various bacterial strains, such as Escherichia coli and Bacillus cereus, have shown promising results, indicating that these compounds could serve as potential antimicrobial agents .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | B. cereus | 15 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study focused on glioblastoma multiforme (GBM), derivatives containing the imidazo[4,5-b]pyridine scaffold were evaluated for their ability to inhibit Src family kinases (SFKs), which are implicated in cancer progression. The most active derivatives demonstrated submicromolar IC50 values against GBM cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U87 | 0.430 |
| This compound | U251 | 0.479 |
The mechanism of action for this compound involves its interaction with specific molecular targets, including kinases involved in cell signaling pathways. The presence of the imidazole ring allows for hydrogen bonding with target proteins, influencing their activity and potentially leading to apoptosis in cancer cells .
Study on Glioblastoma Treatment
A significant study evaluated the efficacy of imidazo[4,5-b]pyridine derivatives against GBM cell lines. The results indicated that compounds with a cyclohexyl group exhibited enhanced binding affinity to the ATP-binding site of SFKs compared to other derivatives. This finding suggests that modifications to the imidazole scaffold can lead to improved therapeutic agents for GBM treatment .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of various imidazo[4,5-b]pyridine derivatives. The study highlighted that structural variations significantly affected the antimicrobial potency against both gram-positive and gram-negative bacteria. The cyclohexyl substitution was found to enhance lipophilicity and membrane penetration, contributing to increased antibacterial activity .
Q & A
Q. What orthogonal methods validate purity and stability under storage conditions?
- Quality Control :
- HPLC-DAD/MS : Ensure >95% purity (C18 column, acetonitrile/water gradient). Monitor degradation products after 6 months at −20°C.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) to guide storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
